3-(1,3,4-Thiadiazol-2-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
28036-90-0 |
|---|---|
Molecular Formula |
C7H5N3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H5N3S/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H |
InChI Key |
LHKPFRPLLLCANE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=CS2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Conventional Synthetic Routes for 3-(1,3,4-Thiadiazol-2-yl)pyridine and its Analogs
Conventional synthetic methods for preparing this compound and related compounds typically involve well-established organic reactions. These routes often begin with readily available pyridine (B92270) derivatives and employ cyclization strategies to form the desired thiadiazole ring.
Approaches Involving Pyridine Carboxylic Acid and Thiosemicarbazide (B42300) Derivatives
A common and straightforward approach to the synthesis of 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole involves the use of nicotinic acid (pyridine-3-carboxylic acid) and thiosemicarbazide as key starting materials. This method proceeds through the formation of an intermediate acylthiosemicarbazide, which is then cyclized to yield the final product.
The initial step involves the activation of nicotinic acid, often by converting it to the more reactive nicotinoyl chloride. This is typically achieved by refluxing nicotinic acid with thionyl chloride. The resulting acid chloride is then reacted with thiosemicarbazide in a suitable solvent, such as dry benzene, to form nicotinoyl thiosemicarbazide. This intermediate possesses the necessary functionalities for the subsequent cyclization to form the 1,3,4-thiadiazole (B1197879) ring.
Another variation of this approach involves the reaction of nicotinoyl hydrazide with an isothiocyanate. For instance, nicotinoyl-4-phenyl thiosemicarbazide can be synthesized by refluxing nicotinoyl hydrazide with phenyl isothiocyanate in methanol. These thiosemicarbazide derivatives serve as crucial precursors for the formation of the thiadiazole ring.
The general reaction scheme can be summarized as follows:
Activation of Pyridine Carboxylic Acid: Pyridine-3-carboxylic acid is converted to its acid chloride.
Formation of Acylthiosemicarbazide: The acid chloride reacts with thiosemicarbazide to form the corresponding N-acylthiosemicarbazide.
Dehydration and Cyclization Reactions in 1,3,4-Thiadiazole Ring Formation
The formation of the 1,3,4-thiadiazole ring from the acylthiosemicarbazide intermediate is a key step that involves an intramolecular cyclization and dehydration. This transformation is typically facilitated by the use of strong dehydrating agents. Concentrated sulfuric acid is a commonly employed reagent for this purpose. When the nicotinoyl thiosemicarbazide is dissolved in cold concentrated sulfuric acid, it undergoes cyclization to form 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole.
Multi-Step Synthesis with Defined Precursors and Reaction Conditions
The synthesis of this compound via the nicotinic acid and thiosemicarbazide route is a well-defined multi-step process. Each step involves specific precursors and optimized reaction conditions to ensure a good yield and purity of the desired product.
A typical multi-step synthesis is outlined below:
Step 1: Synthesis of Nicotinoyl Chloride
Precursors: Nicotinic acid, Thionyl chloride.
Conditions: The mixture is refluxed gently for approximately 2 hours. The excess thionyl chloride is subsequently removed under vacuum.
Step 2: Synthesis of Nicotinoyl Hydrazide (as an intermediate for some derivatives)
Precursors: Nicotinoyl chloride, Hydrazine hydrate, Dry benzene.
Conditions: Hydrazine hydrate in benzene is added dropwise to a stirring mixture of nicotinoyl chloride in dry benzene, followed by refluxing for 1 hour.
Step 3: Synthesis of Nicotinoyl Thiosemicarbazide
Precursors: Nicotinoyl chloride, Thiosemicarbazide, Dry benzene.
Conditions: Thiosemicarbazide is added to a stirring mixture of nicotinoyl chloride in dry benzene, and the mixture is refluxed for 4 hours.
Step 4: Synthesis of 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole
Precursors: Nicotinoyl thiosemicarbazide, Concentrated sulfuric acid.
Conditions: The thiosemicarbazide is dissolved in cold concentrated sulfuric acid and kept at room temperature for 2 hours with occasional stirring before being poured onto crushed ice to precipitate the product.
Table 1: Summary of a Multi-Step Synthesis of 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole
| Step | Product | Key Reagents | Reaction Conditions |
| 1 | Nicotinoyl chloride | Nicotinic acid, Thionyl chloride | Reflux, 2 hours |
| 2 | Nicotinoyl thiosemicarbazide | Nicotinoyl chloride, Thiosemicarbazide | Reflux in dry benzene, 4 hours |
| 3 | 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole | Nicotinoyl thiosemicarbazide, Conc. H₂SO₄ | Room temperature, 2 hours |
Green Chemistry Approaches in the Synthesis of this compound Analogs
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazole derivatives, to reduce reaction times, energy consumption, and the use of hazardous solvents and reagents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic systems, including 1,3,4-thiadiazoles and related structures.
For instance, the cyclization of thiosemicarbazide derivatives to form 1,3,4-thiadiazoles can be efficiently carried out under microwave irradiation. nih.gov While specific examples for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided context, the synthesis of analogous structures such as indole-containing semanticscholar.orgresearchgate.netnih.govthiadiazoles has been reported. In these syntheses, the cyclization of 1-[(2-methyl-1H-indole)-3-carbonyl]thiosemicarbazides was achieved under microwave irradiation, demonstrating the feasibility of this approach. nih.gov
The key advantages of microwave-assisted synthesis include rapid heating, which leads to a significant acceleration of reaction rates, and often cleaner reactions with fewer side products.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Analogous Heterocycles
| Heterocycle Type | Conventional Method Time | Microwave-Assisted Time | Yield (%) | Reference |
| semanticscholar.orgnih.govnih.govTriazolo[3,4-b] semanticscholar.orgresearchgate.netnih.govthiadiazoles | Not specified | Shorter reaction times | Good yields | nih.gov |
| 1,3-Thiazolidin-4-ones | Not specified | Shorter reaction times | High yields | aip.org |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to promote chemical reactions. This method, known as sonochemistry, can lead to enhanced reaction rates, improved yields, and milder reaction conditions. tandfonline.comdntb.gov.ua The benefits of ultrasonic irradiation include greater purity of products, lower costs, and simpler work-up procedures compared to conventional methods. tandfonline.com
The application of ultrasound has been reported for the synthesis of various 1,3,4-thiadiazole derivatives. For example, the synthesis of novel 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids was achieved in excellent yields (91–97%) and short reaction times (55–65 minutes) under ultrasound irradiation. semanticscholar.org While this example does not directly describe the synthesis of this compound, it highlights the potential of ultrasound as an efficient and green method for constructing the 1,3,4-thiadiazole ring system. The reactions are often carried out in environmentally benign solvents like ethanol (B145695) or even under solvent-free conditions. tandfonline.com
The advantages of ultrasound-assisted synthesis are attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to an acceleration of the chemical reaction.
Solvent-Free and Mechanochemical Methods
In recent years, the principles of green chemistry have steered synthetic methodologies towards minimizing or eliminating the use of hazardous solvents, leading to the exploration of solvent-free and mechanochemical techniques. These approaches not only reduce the environmental impact but also can offer benefits such as enhanced reaction rates, higher yields, and simplified work-up procedures. For the synthesis of 1,3,4-thiadiazole derivatives, including those linked to a pyridine moiety, methods like microwave irradiation, ultrasonic irradiation, and grinding have been successfully employed. ijraset.com
Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), has emerged as a powerful solvent-free technique. While specific examples detailing the mechanochemical synthesis of this compound are not extensively documented, the general applicability of this method to the formation of the 1,3,4-thiadiazole ring is well-established. For instance, the cyclization of thiosemicarbazides with various reagents can often be achieved under solvent-free grinding conditions, suggesting a viable route to the target compound.
Microwave-assisted organic synthesis (MAOS) is another prominent green chemistry tool that can accelerate reaction times from hours to minutes and often improves yields. The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids or their derivatives is a reaction that has been shown to be amenable to microwave irradiation, often in the absence of a traditional solvent or using a minimal amount of a high-boiling point, recyclable solvent.
Catalytic Systems in Sustainable Synthesis
The use of catalysts is a cornerstone of sustainable synthesis, as they can enhance reaction efficiency, selectivity, and reduce energy consumption. In the context of 1,3,4-thiadiazole synthesis, various catalytic systems have been explored to promote greener reaction pathways. These include both acid and base catalysts, as well as transition metal catalysts.
For the cyclization of thiosemicarbazides to form 1,3,4-thiadiazoles, a range of acidic catalysts such as sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride are traditionally used. sbq.org.br However, from a green chemistry perspective, the use of solid acid catalysts, which are reusable and often less corrosive, is more desirable. Examples of such catalysts that could be applied to the synthesis of this compound include zeolites, clays, and ion-exchange resins.
Furthermore, the development of one-pot synthesis methods, which reduce the number of separate reaction and purification steps, is a key aspect of sustainable chemistry. A novel one-pot method for the synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives using polyphosphate ester (PPE) as a catalyst and solvent has been reported. encyclopedia.pub This approach avoids the use of toxic additives and proceeds through the acylation of thiosemicarbazide followed by cyclodehydration. encyclopedia.pub While this specific study did not synthesize this compound, the methodology could potentially be adapted for this purpose.
The following table summarizes some green catalytic approaches that have been reported for the synthesis of 1,3,4-thiadiazole derivatives and could be potentially applied to the synthesis of this compound.
| Catalyst Type | Example | Reaction Conditions | Advantages |
| Solid Acid | Basic Alumina | Grinding, room temperature | Solvent-free, environmentally benign, high yields. mdpi.com |
| Molecular Iodine | I2 | Oxidative N-S bond formation | Facile, efficient, environmentally benign. mdpi.com |
| Polyphosphate Ester | PPE | One-pot, reflux | Avoids toxic additives, mild conditions. encyclopedia.pub |
Derivatization Strategies and Functional Group Interconversions on the this compound Core
The versatility of the this compound core allows for a wide range of chemical modifications on both the pyridine and the 1,3,4-thiadiazole rings. These derivatization strategies are crucial for modulating the physicochemical and biological properties of the molecule.
Substitution Reactions on the Pyridine Moiety
The pyridine ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the 1,3,4-thiadiazole substituent.
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The presence of the 1,3,4-thiadiazol-2-yl group, which is also electron-withdrawing, further deactivates the pyridine ring towards electrophiles. When electrophilic substitution does occur, it is expected to proceed at the positions meta to the ring nitrogen and meta to the thiadiazole substituent, which are the C-5 and to a lesser extent the C-4 positions. Reactions such as nitration, halogenation, and sulfonation would require harsh conditions.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6), makes it susceptible to nucleophilic attack. youtube.com For this compound, the C-2 and C-6 positions are activated towards nucleophilic substitution. quimicaorganica.org The Chichibabin reaction, for instance, involves the amination of pyridines using sodium amide. youtube.com Halogenated derivatives of this compound, if synthesized, would be valuable intermediates for introducing a variety of nucleophiles at the C-2, C-4, or C-6 positions.
Modifications of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring itself can undergo various chemical transformations, providing another avenue for derivatization.
Substitution at the C-5 Position: If the starting material for the synthesis of this compound is a 2-amino-5-substituted-1,3,4-thiadiazole, the nature of the substituent at the C-5 position can be varied. For instance, if the C-5 position is occupied by a hydrogen atom, it may be susceptible to certain electrophilic substitution reactions, although the thiadiazole ring is generally considered electron-deficient. jgtps.com
More commonly, functionalization at the C-5 position is achieved by starting with a pre-functionalized thiosemicarbazide or by modifying a functional group already present at this position. For example, a 5-mercapto-1,3,4-thiadiazole derivative can be alkylated at the sulfur atom to introduce a variety of side chains. orientjchem.org Similarly, a 5-amino-1,3,4-thiadiazole can be acylated or diazotized to introduce further functionality. chemmethod.com
Ring Opening Reactions: Under certain harsh conditions, the 1,3,4-thiadiazole ring can undergo ring-opening reactions. researchgate.netacs.orgresearchgate.net However, these reactions are generally not employed for simple derivatization and are more relevant in the context of synthesizing entirely new heterocyclic systems.
Hybridization with Other Heterocyclic Systems (e.g., Quinazolinones, Thiazoles, Triazoles)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold can be readily incorporated into more complex hybrid molecules containing other heterocyclic systems.
Quinazolinone Hybrids: Quinazolinone derivatives are known for their diverse biological activities. Hybrid molecules incorporating both a 1,3,4-thiadiazole and a quinazolinone moiety have been synthesized. researchgate.netnih.gov A common synthetic route involves the reaction of an amino-functionalized 1,3,4-thiadiazole with a benzoxazinone precursor. nih.gov For example, 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole could potentially be reacted with a suitable benzoxazinone to yield a 3-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)quinazolin-4(3H)-one derivative. researchgate.net
Thiazole (B1198619) Hybrids: The synthesis of hybrid molecules containing both thiazole and 1,3,4-thiadiazole rings is well-documented. nih.gov A common approach involves the reaction of a thiosemicarbazide derivative with an α-haloketone. For instance, a thiosemicarbazide derived from nicotinic acid could be cyclized to form the this compound core, which could then be further elaborated to include a thiazole ring. nih.gov
Triazole Hybrids: Triazoles are another important class of heterocycles often found in biologically active compounds. The synthesis of hybrid molecules containing 1,3,4-thiadiazole, pyridine, and 1,2,4-triazole rings has been reported. One synthetic strategy involves the condensation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with a substituted phenacyl bromide to form a triazolo[3,4-b] nih.govresearchgate.netthiadiazole ring system. This demonstrates the feasibility of creating fused heterocyclic systems incorporating the pyridine and thiadiazole moieties.
The following table provides a summary of representative synthetic strategies for creating hybrid molecules based on the this compound core.
| Heterocyclic Hybrid | General Synthetic Approach | Starting Materials Example | Product Type Example |
| Quinazolinone | Reaction of an amino-thiadiazole with a benzoxazinone. researchgate.netnih.gov | 2-Amino-5-(pyridin-3-yl)-1,3,4-thiadiazole and 2-methyl-4H-3,1-benzoxazin-4-one. | 2-Methyl-3-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)quinazolin-4(3H)-one. |
| Thiazole | Reaction of a thiosemicarbazone with a hydrazonoyl halide. nih.gov | Thiosemicarbazone of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and a hydrazonoyl halide. | 1,3,4-Thiadiazole derivative containing a 1,2,3-triazole moiety. |
| Triazole | Condensation of an amino-triazole-thiol with a phenacyl bromide. | 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and substituted phenacyl bromide. | 6-(Substituted phenyl)-3-(pyridin-4-yl)- nih.govresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netthiadiazole. |
Biological Activity Spectrum and Preclinical Investigations
Antimicrobial Activities of 3-(1,3,4-Thiadiazol-2-yl)pyridine Derivatives
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new anti-infective agents. These compounds have been evaluated against a variety of bacterial and fungal pathogens, showing significant efficacy in many cases.
Antibacterial Efficacy and Mechanistic Studies
The antibacterial properties of these derivatives have been extensively studied, revealing their potential to combat both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to existing antibiotics.
Numerous studies have highlighted the potent activity of this compound derivatives against various Gram-positive bacteria. For instance, certain novel benzothiazole (B30560) inhibitors incorporating this scaffold have shown excellent broad-spectrum antibacterial activity against strains like Enterococcus faecalis, Enterococcus faecium, and multidrug-resistant (MDR) Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as <0.03125–0.25 μg/mL. nih.gov The inhibitory activity against Gram-positive bacteria was found to be more pronounced than against Gram-negative strains. nih.gov
Similarly, newly synthesized thiadiazopyrimidinone derivatives displayed limited direct antibacterial activity against S. aureus ATCC 25923 and Enterococcus faecalis ATCC 29212 in their planktonic form, with most MIC values exceeding 100 µg/mL. mdpi.com However, some C-Mannich base derivatives of thiazolo[3,2-a]pyrimidine demonstrated noteworthy action against Staphylococcus aureus (MIC: 250 μg/mL) and comparable activity to ampicillin (B1664943) against Bacillus subtilis at 100 μg/mL. nih.gov Furthermore, a series of 1,3,4-thiadiazole (B1197879) derivatives synthesized from phenylthiosemicarbazide and methoxy (B1213986) cinnamic acid molecules exhibited inhibitory effects on Staphylococcus hominis and Staphylococcus epidermidis. rsc.orgsemanticscholar.org Another study revealed that newly synthesized 1,3,4-thiadiazole compounds showed varying antibacterial effects on Bacillus subtilis. nih.gov
Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Bacterial Strain | Compound/Derivative | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Benzothiazole inhibitors | <0.03125–0.25 μg/mL | nih.gov |
| Staphylococcus aureus | Thiazolo[3,2-a]pyrimidine derivatives (9f, 10f) | 250 μg/mL | nih.gov |
| Bacillus subtilis | Thiazolo[3,2-a]pyrimidine derivative (9b) | Comparable to ampicillin at 100 μg/mL | nih.gov |
| Staphylococcus hominis | 1,3,4-Thiadiazole derivatives (1, 3, 4) | Inhibitory effect | rsc.orgsemanticscholar.org |
| Staphylococcus epidermidis | 1,3,4-Thiadiazole derivatives (1, 3, 4) | Inhibitory effect | rsc.orgsemanticscholar.org |
| Bacillus subtilis | 1,3,4-Thiadiazole derivatives | Varying effects | nih.gov |
| Enterococcus faecalis | Benzothiazole inhibitors | <0.03125–0.25 μg/mL | nih.gov |
| Enterococcus faecium | Benzothiazole inhibitors | <0.03125–0.25 μg/mL | nih.gov |
The efficacy of this compound derivatives extends to Gram-negative bacteria, a group known for its intrinsic resistance to many antimicrobial agents. Novel benzothiazole inhibitors have demonstrated potent activities against Acinetobacter baumannii and Klebsiella pneumoniae, with MIC values in the range of 1–4 μg/mL. nih.gov Specifically, compounds with bridged morpholines showed the highest antibacterial activities. nih.gov
In another study, synthesized 1,3,4-thiadiazole compounds displayed varied antibacterial effects against Escherichia coli, Salmonella kentucky, and Klebsiella pneumoniae. nih.gov Thiazolo[3,2-a]pyrimidine derivatives also showed excellent efficacy against Escherichia coli, with MIC values of 50 μg/mL. nih.gov Furthermore, a series of 1,3,4-thiadiazole derivatives were found to have an inhibitory effect on Klebsiella pneumoniae. rsc.orgsemanticscholar.org However, it is noteworthy that some classes of these derivatives, such as certain thiosemicarbazides and 1,3,4-thiadiazoles, showed no activity against the tested Gram-negative bacteria. mdpi.com
Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria
| Bacterial Strain | Compound/Derivative | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Escherichia coli | Thiazolo[3,2-a]pyrimidine derivatives (10b, 10f) | 50 μg/mL | nih.gov |
| Escherichia coli | 1,3,4-Thiadiazole derivatives | Varying effects | nih.gov |
| Klebsiella pneumoniae | Benzothiazole inhibitors | 1–4 μg/mL | nih.gov |
| Klebsiella pneumoniae | 1,3,4-Thiadiazole derivatives | Inhibitory effect | rsc.orgsemanticscholar.org |
| Klebsiella pneumoniae | 1,3,4-Thiadiazole derivatives | Varying effects | nih.gov |
| Salmonella kentucky | 1,3,4-Thiadiazole derivatives | Varying effects | nih.gov |
| Acinetobacter baumannii | Benzothiazole inhibitors | 1–4 μg/mL | nih.gov |
The antibacterial action of this compound derivatives is believed to stem from their ability to disrupt essential microbial functions. One of the primary proposed mechanisms is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. Molecular docking studies have supported this hypothesis by elucidating the binding interactions between these derivatives and the active sites of these enzymes. nih.gov
Another identified mechanism involves the disruption of the bacterial cell wall. For instance, lysostaphin, a bacteriocin (B1578144) with a structure that can be mimicked by these derivatives, works by degrading the staphylococcal cell wall. mdpi.com Additionally, some heterocyclic compounds, a broader class to which these derivatives belong, have been shown to interfere with bacterial virulence factors and quorum sensing, thereby combating bacterial resistance. nih.gov
Antifungal Efficacy (e.g., against C. albicans, A. niger, A. clavatus)
In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a range of pathogenic fungi. Certain 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives have been identified as potent antifungal agents against various Candida species, including azole-resistant isolates, and molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.govnih.gov One particular compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), was found to be highly active against pathogenic fungi while exhibiting low toxicity to human cells. nih.govnih.gov The proposed mechanism for its antifungal action involves the disruption of cell wall biogenesis. nih.govnih.gov
Other studies have also reported the antifungal potential of related compounds. For example, some thiazolo[3,2-a]pyrimidine derivatives have shown good to moderate antifungal activity against Candida albicans and Aspergillus niger. nih.gov Similarly, certain 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities, were effective against C. albicans with MIC values of 32 μg/ml. frontiersin.orgresearchgate.net
Antifungal Activity of this compound Derivatives
| Fungal Strain | Compound/Derivative | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Candida albicans | 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols | 8 to 96 μg/ml (MIC100) | nih.govnih.gov |
| Candida albicans | Thiazolo[3,2-a]pyrimidine derivatives | Good to moderate activity | nih.gov |
| Candida albicans | 1,3,4-Oxadiazole derivatives (LMM5, LMM11) | 32 μg/ml | frontiersin.orgresearchgate.net |
| Aspergillus niger | Thiazolo[3,2-a]pyrimidine derivatives | Good to moderate activity | nih.gov |
| Various molds | 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols | 8 to 96 μg/ml (MIC100) | nih.govnih.gov |
Anticancer and Antiproliferative Potential of this compound Analogs
Analogs of this compound have emerged as a promising class of compounds with significant anticancer and antiproliferative activities. Research has shown that these molecules can inhibit the growth of various cancer cell lines, suggesting their potential as leads for the development of novel cancer therapies.
A study on imidazo[2,1-b] mdpi.comnih.govmdpi.comthiadiazole derivatives revealed remarkable cytotoxic activity against a panel of 60 human cancer cell lines, with some compounds exhibiting half-maximal inhibitory concentration (IC50) values in the sub-micromolar range (0.23 to 11.4 μM and 0.29-12.2 μM). nih.gov These compounds were particularly effective against pancreatic cancer cells, including those resistant to the standard chemotherapeutic agent gemcitabine. nih.gov The proposed mechanism of action involves the inhibition of protein tyrosine kinase 2 (PTK2/FAK), a key player in cell adhesion and migration. nih.gov
Furthermore, a series of 1,3,4-thiadiazole derivatives bearing a 2-pyridyl moiety demonstrated cytotoxic activity against various cancer cell lines, including PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma). nih.gov The anticancer activity was linked to the inhibition of 15-lipoxygenase-1, an enzyme implicated in the development of several cancers. nih.gov Additionally, novel 1,2,3-triazolyl-pyridine hybrids have shown promising anticancer activity against human hepatoblastoma (HepG2) cell lines. nih.gov
Anticancer and Antiproliferative Activity of this compound Analogs
| Cancer Cell Line | Compound/Derivative | Observed Activity (IC50) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| NCI-60 Panel | Imidazo[2,1-b] mdpi.comnih.govmdpi.comthiadiazole derivatives | 0.23 - 12.2 μM | Inhibition of PTK2/FAK | nih.gov |
| Pancreatic Cancer (Primary and Gemcitabine-resistant) | Imidazo[2,1-b] mdpi.comnih.govmdpi.comthiadiazole derivatives | Potent antiproliferative activity | Modulation of EMT and PTK2/FAK | nih.gov |
| PC3 (Prostate Cancer) | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Cytotoxic activity | Lipoxygenase inhibition | nih.gov |
| HT29 (Colon Cancer) | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Cytotoxic activity | Lipoxygenase inhibition | nih.gov |
| SKNMC (Neuroblastoma) | N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Cytotoxic activity | Lipoxygenase inhibition | nih.gov |
| HepG2 (Hepatoblastoma) | 1,2,3-Triazolyl-pyridine hybrids | Strong efficacy | Inhibition of Aurora B kinase | nih.gov |
Unveiling the Anticancer Potential of this compound Derivatives
Derivatives of the chemical compound this compound have emerged as a significant area of interest in oncological research. These compounds are being extensively studied for their potential to combat various forms of cancer, demonstrating notable cytotoxic effects against a range of cancer cell lines and the ability to modulate key enzymatic pathways involved in tumor growth. This article delves into the preclinical investigations of these derivatives, focusing on their in vitro cytotoxicity and their impact on crucial cancer-related enzyme and receptor targets.
The anticancer properties of this compound derivatives have been primarily evaluated through in vitro studies, which have revealed a broad spectrum of activity against various cancer cell lines. These investigations are crucial in identifying promising candidates for further drug development.
In Vitro Cytotoxicity on Various Cancer Cell Lines
The cytotoxic effects of these compounds, meaning their ability to kill cancer cells, have been tested against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.
Several novel 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity against human colon carcinoma cell lines. For instance, one particular 1,3,4-thiadiazole derivative, designated as 4h, exhibited excellent performance against the HCT-116 cell line with an IC50 value of 2.03 ± 0.72 µM. nih.gov This activity was found to be better than the reference drug, Harmine, which had an IC50 of 2.40 ± 0.12 µM. nih.gov Other studies have also highlighted the potential of thiadiazole derivatives against HCT-116 and HT-29 cell lines. For example, some derivatives have shown moderate-to-good anticancer activity during in vitro tests against HCT-116 cells. nih.gov Additionally, a Pd(ii) complex of a related bipyridine compound showed exceptional cytotoxicity against the HCT-116 cell line with an IC50 value of 23.8 ± 1.48 μM. researchgate.net
Table 1: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Human Colon Carcinoma Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole 4h | HCT-116 | 2.03 ± 0.72 | nih.gov |
| Harmine (Reference) | HCT-116 | 2.40 ± 0.12 | nih.gov |
| Pd(ii) complex | HCT-116 | 23.8 ± 1.48 | researchgate.net |
The cytotoxicity of this compound derivatives has also been evaluated against human breast carcinoma cell lines. Studies have shown that these compounds can exhibit significant cytotoxic effects. For instance, some novel bis(1,3,4-thiadiazole) derivatives have shown promising anticancer activities against the MCF-7 cell line, with some performing better than the reference drug imatinib. nih.gov In one study, a series of new pyrazoline-based 1,3,4-thiadiazoles were evaluated, with one compound showing significant anticancer activity against MCF-7 cells with an IC50 of 63.2 ± 2.9 µM. nih.gov Furthermore, other research has indicated that various 1,3,4-thiadiazole derivatives exhibit moderate-to-high anticancer activity against the MCF-7 human breast carcinoma cell line. nih.gov
Table 2: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Human Breast Carcinoma Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazoline-based 1,3,4-thiadiazole | MCF-7 | 63.2 ± 2.9 | nih.gov |
Research has consistently demonstrated the cytotoxic potential of 1,3,4-thiadiazole derivatives against human liver carcinoma cell lines like HepG-2. One study found a specific 1,3,4-thiadiazole derivative, 4h, to be a promising and excellent performer against HepG-2 cells, with an IC50 value of 2.17 ± 0.83 µM, which was superior to the reference drug Harmine (IC50 = 2.54 ± 0.82 µM). nih.gov Other studies have also reported moderate-to-good anticancer activity of various 1,3,4-thiadiazole derivatives against HepG-2 cells. nih.govresearchgate.net For instance, certain thiadiazole-thiazole hybrids have shown encouraging anticancer activity against the HepG2-1 cell line, with one compound, 16b, displaying an IC50 of 0.69 ± 0.41 μM, which is more potent than the standard drug doxorubicin (B1662922) (IC50 = 0.72 ± 0.52μM). semanticscholar.org
Table 3: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Human Liver Carcinoma Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole 4h | HepG-2 | 2.17 ± 0.83 | nih.gov |
| Harmine (Reference) | HepG-2 | 2.54 ± 0.82 | nih.gov |
| Thiadiazole-thiazole hybrid 16b | HepG2-1 | 0.69 ± 0.41 | semanticscholar.org |
| Doxorubicin (Reference) | HepG2-1 | 0.72 ± 0.52 | semanticscholar.org |
The cytotoxic activity of this compound derivatives extends to a variety of other cancer cell lines. For instance, some N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have been evaluated for their anticancer activity against human prostate cancer (PC-3) and human neuroblastoma (SKNMC) cell lines. nih.gov In another study, thiadiazole derivatives 3c and 3d were found to be more effective against the HeLa cell line compared to other azoles. nih.gov Specifically, compound 3d, which contains two phthalimide (B116566) moieties, showed a significant improvement in cytotoxic activity with an IC50 value of 29 μM against the HeLa cell line. nih.gov
Furthermore, a series of pyrazole (B372694)–thiadiazole-based compounds demonstrated inhibitory activity against the A549 lung cancer cell line, with compounds 6d, 6g, and 6j showing IC50 values of 5.176 ± 0.164 µM, 1.537 ± 0.097 µM, and 8.493 ± 0.667 µM, respectively. nih.gov The cytotoxic profiles of a series of symmetric diarylpentanoids were also tested against drug-sensitive CCRF-CEM leukemia cells, revealing that all tested compounds were active. researchgate.net
Table 4: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3d | HeLa | 29 | nih.gov |
| Compound 6d | A549 | 5.176 ± 0.164 | nih.gov |
| Compound 6g | A549 | 1.537 ± 0.097 | nih.gov |
| Compound 6j | A549 | 8.493 ± 0.667 | nih.gov |
Enzyme and Receptor Target Modulation in Cancer Pathways
Beyond direct cytotoxicity, the anticancer effects of this compound derivatives are also attributed to their ability to modulate specific enzymes and receptors that are critical for cancer cell survival and proliferation.
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, as its abnormal activation can lead to uncontrolled cell growth. Several studies have shown that compounds containing a thiadiazole ring possess anticancer activity by inhibiting EGFR. nih.gov Molecular docking studies have further supported these findings by establishing a binding site for thiadiazole derivatives with EGFR tyrosine kinase (TK). nih.gov
In one study, a series of new EGFR inhibitor candidates containing thiadiazole and pyrazole rings were developed. nih.gov Among the synthesized compounds, compound 6g demonstrated potent inhibitory activity on the EGFR enzyme with an IC50 value of 0.024 ± 0.002 μM. nih.gov This highlights the potential of thiadiazole derivatives as effective EGFR inhibitors. The design of novel 4-thiophenyl-pyrazole, pyridine (B92270), and pyrimidine (B1678525) derivatives has also been pursued with the aim of developing dual EGFR and VEGFR-2 inhibitors. rsc.org
Table 5: EGFR Inhibitory Activity of Thiadiazole Derivatives
| Compound/Derivative | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6g | EGFR | 0.024 ± 0.002 | nih.gov |
The Multifaceted Biological Profile of this compound and Its Derivatives
The heterocyclic compound this compound, which incorporates both a pyridine and a 1,3,4-thiadiazole ring system, has emerged as a scaffold of significant interest in medicinal chemistry. This core structure has been the foundation for the development of a diverse array of derivatives with a broad spectrum of biological activities. Researchers have explored the potential of these compounds in various therapeutic areas, including oncology, anti-inflammatory applications, and neurology. This article delves into the specific biological activities and preclinical findings related to this chemical class, focusing on its anticancer, anti-inflammatory, and neurological properties.
The fusion of the pyridine and 1,3,4-thiadiazole moieties has yielded derivatives with promising preclinical data across several models of disease. The inherent biological activities of both individual heterocyclic systems are thought to contribute synergistically to the observed effects. nih.gov
Anticancer Properties
The 1,3,4-thiadiazole nucleus is a common feature in various compounds developed for their diverse biological actions, including anticancer activity. nih.gov When linked to a pyridine ring, the resulting derivatives have demonstrated notable potential in preclinical cancer studies.
While direct and specific studies on this compound as a HER-2 inhibitor are not extensively detailed in the provided search results, the broader class of pyridine and thiadiazole derivatives has been investigated for activity against various kinases involved in cancer progression. For instance, certain pyridine-based compounds have been approved as anticancer medications that target various kinases. nih.gov The exploration of thiadiazole derivatives has also included their potential to inhibit enzymes crucial for cancer cell survival, such as Akt. nih.gov
Lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase-1 (15-LOX-1), have been identified as potential targets for anticancer drug discovery due to their role in the metabolism of polyunsaturated fatty acids, which can influence tumorigenesis. nih.govresearchgate.net A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their inhibitory activity against 15-LOX-1. nih.govnih.gov The study found that methoxylated derivatives, especially those with the methoxy group at the ortho position of the phenyl ring, were the most potent inhibitors of the enzyme. nih.govnih.gov This suggests that the pyridine-thiadiazole scaffold can be effectively modified to achieve significant LOX inhibition.
Table 1: Lipoxygenase Inhibition by Pyridine-Thiadiazole Derivatives
| Compound Type | Key Findings |
|---|---|
| Methoxylated N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | Potent inhibitors of 15-lipoxygenase-1, particularly with ortho-methoxy substitution. nih.govnih.gov |
| Nitro-containing Derivatives | Showed higher cytotoxic activity against PC3 (prostate cancer) cell line. nih.govnih.gov |
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Several studies have indicated that thiadiazole derivatives can trigger this process in cancer cells. For example, certain 1,3,4-thiadiazole derivatives have been shown to induce apoptosis and cell cycle arrest in glioma cells through the inhibition of Akt activity. nih.gov Another study on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated its ability to induce apoptosis and arrest the cell cycle in the G2/M phase in colorectal cancer cells. farmaceut.orgnih.gov This was associated with the activation of the mitochondria-mediated apoptotic pathway, as evidenced by the detection of cleaved caspase-3. farmaceut.org Similarly, thiazole-based pyridine compounds have been found to induce apoptosis, with confirmed caspase-3 activation and involvement of mitochondrial pathways. nih.gov
The in vivo anticancer potential of thiadiazole derivatives has been evaluated using the Ehrlich's Ascites Carcinoma (EAC) model in mice, a common tool for screening anticancer compounds. scialert.netnih.govimpactfactor.org In one study, several newly synthesized 1,3,4-thiadiazole derivatives were tested for their anti-tumor activity against EAC. scialert.net Five of these compounds significantly inhibited tumor progression, with two of them increasing the life span of the tumor-bearing mice by 34% and 40%. scialert.net Another investigation focused on a specific N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide derivative, which demonstrated potent activity against the EAC cell line. impactfactor.org The effectiveness of these compounds was measured by a decrease in tumor mass, inhibition of cell proliferation, and an increase in the average lifespan of the mice. impactfactor.org
Table 2: In Vivo Anticancer Activity of Thiadiazole Derivatives in EAC Model
| Compound Class | Key Findings |
|---|---|
| 1,3,4-Thiadiazole derivatives | Significant inhibition of tumor progression; increased lifespan of tumor-bearing mice. scialert.net |
| N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide | Potent activity against EAC cell line; decreased tumor mass and increased lifespan. impactfactor.org |
Anti-inflammatory Properties and Cyclooxygenase Inhibition
The 1,3,4-thiadiazole scaffold is also recognized for its anti-inflammatory potential, often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. mdpi.com A study on novel pyridine-based thiadiazole derivatives (NTD1-NTD5) revealed significant anti-inflammatory activity, with some compounds surpassing the efficacy of the standard drug, diclofenac (B195802). nih.gov In silico docking studies supported these findings, showing a strong binding affinity of the derivatives to the COX-2 enzyme. nih.gov Other research has focused on developing thiadiazole-thiazolidinone hybrids as dual inhibitors of COX-2 and 15-LOX, indicating a strategy to target multiple inflammatory pathways. nih.gov Furthermore, some thiadiazole-based scaffolds have been identified as selective COX-1 inhibitors. semanticscholar.org
Neurological and Central Nervous System Related Activities
Beyond cancer and inflammation, derivatives of this compound have shown promise in the realm of neurological disorders.
The 1,3,4-thiadiazole ring is a key feature in compounds investigated for anticonvulsant properties. nih.govfrontiersin.org These derivatives have shown potency in various in vivo animal models of seizures. nih.govfrontiersin.org The proposed mechanism of action involves the modulation of the GABAergic pathway. nih.govfrontiersin.org Specifically, these compounds are thought to prevent neuron firing in the brain by facilitating the release of chloride ions through the GABA-A pathway. nih.govfrontiersin.org Studies have indicated that the lipophilic nature of the ring and the presence of certain substituents, such as electron-withdrawing groups, can influence the anticonvulsant activity. nih.gov
The chemical scaffold of this compound serves as a versatile platform for the design and synthesis of novel therapeutic agents. The amalgamation of the pyridine and 1,3,4-thiadiazole rings gives rise to a wide spectrum of biological activities. Preclinical investigations have highlighted the potential of its derivatives as anticancer agents through mechanisms such as enzyme inhibition and apoptosis induction, as anti-inflammatory agents via cyclooxygenase inhibition, and as anticonvulsants by modulating the GABAergic pathway. Further research and optimization of these structures hold the promise of developing new and effective treatments for a range of human diseases.
Neurological and Central Nervous System Related Activities
Anticholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase Inhibition)
Derivatives of 1,3,4-thiadiazole have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
A variety of 1,3,4-thiadiazole-based compounds have demonstrated potent in vitro inhibition of both AChE and BuChE, with some exhibiting IC₅₀ values in the nanomolar to micromolar range. nih.govresearchgate.net For instance, certain (1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives have shown significant inhibitory activity, with IC₅₀ values as low as 0.053 μM for AChE and 0.105 μM for BuChE. nih.gov Kinetic studies have revealed that these compounds can act as mixed-type inhibitors of AChE. nih.gov
Furthermore, hybrid molecules incorporating the 1,3,4-thiadiazole and urea (B33335) moieties have been synthesized and evaluated. One such derivative, 1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridin-3-yl)urea, displayed an IC₅₀ value of 1.17 µM against AChE, an activity comparable to the established drug galanthamine. researchgate.net The following table summarizes the anticholinesterase activity of selected 1,3,4-thiadiazole derivatives.
Table 1: Anticholinesterase Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 9) | Acetylcholinesterase (AChE) | 0.053 | nih.gov |
| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 2) | Acetylcholinesterase (AChE) | Low nM range | nih.gov |
| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 9) | Butyrylcholinesterase (BuChE) | ~50.35 | nih.gov |
| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 2) | Butyrylcholinesterase (BuChE) | Low nM range | nih.gov |
| 1-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)-3-(pyridin-3-yl)urea | Acetylcholinesterase (AChE) | 1.17 | researchgate.net |
Aquaporin-4 (AQP4) Inhibition and Glymphatic System Research (e.g., N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide in mice models)
Aquaporin-4 (AQP4) is a water channel protein predominantly expressed in astrocytes within the central nervous system and plays a critical role in the glymphatic system, the brain's waste clearance pathway. amhsr.orgnih.govtandfonline.comamhsr.org The compound N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide, also known as TGN-020, has been identified as a selective inhibitor of AQP4. amhsr.orgnih.govtandfonline.comamhsr.org
Preclinical investigations using mice models have demonstrated that the administration of TGN-020 significantly impairs glymphatic function. nih.govtandfonline.comamhsr.org In these studies, the distribution of a tracer dye, Evans blue, injected into the cisterna magna was measured. The results showed a significant reduction in the spread of the dye in the brains of mice treated with TGN-020 compared to control groups, indicating a disruption in the normal flow of cerebrospinal fluid through the glymphatic system. nih.govtandfonline.comamhsr.org
Interestingly, while a single dose of TGN-020 was effective in inhibiting glymphatic function, it did not appear to cause short-term behavioral abnormalities in the mice. nih.govtandfonline.comamhsr.org This research highlights the potential of AQP4 inhibitors like TGN-020 as tools to study the physiology of the glymphatic system and its role in neurological disorders. It has been shown that TGN-020 blocks AQP4 both in vitro and in vivo through the intracellular ubiquitin-proteasome system. amhsr.orgnih.gov
Table 2: Preclinical Research on N-(1,3,4-thiadiazol-2-yl)-3-pyridinecarboxamide (TGN-020)
| Research Area | Model | Key Findings | Reference |
| Glymphatic System Function | Mice | Significantly impaired glymphatic function as measured by reduced Evans blue dye distribution in the brain. | nih.govtandfonline.comamhsr.org |
| Short-term Behavior | Mice | No significant short-term behavioral abnormalities observed after a single dose. | nih.govtandfonline.comamhsr.org |
| Mechanism of Action | In vitro and In vivo | Blocks AQP4 through the intracellular ubiquitin-proteasome system. | amhsr.orgnih.gov |
Other Pharmacological Activities
Beyond their effects on cholinesterases and aquaporins, derivatives of this compound have been explored for a variety of other pharmacological activities.
Antioxidant Effects
Several studies have highlighted the antioxidant potential of 1,3,4-thiadiazole derivatives, including those containing a pyridine moiety. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govnih.gov
For example, a series of asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives were synthesized and their antioxidant activities were found to be strongly correlated with that of ascorbic acid. nih.gov Similarly, other thiazolo[4,5-b]pyridine (B1357651) derivatives have also been reported to possess antioxidant properties. nih.govnih.gov The antioxidant capacity of these compounds suggests their potential therapeutic application in conditions associated with oxidative stress.
Antimitotic Activity
In the realm of cancer research, certain derivatives of this compound have been investigated for their antimitotic activity. Antimitotic agents interfere with cell division, a key process in cancer proliferation. A study on asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives reported that their antimitotic activity was strongly correlated with that of methotrexate, a well-known anticancer drug. nih.gov This finding suggests that the pyridine-1,3,4-thiadiazole scaffold could be a valuable starting point for the development of novel antimitotic agents.
Enzyme Inhibition
The this compound framework is a versatile scaffold for the design of inhibitors targeting a wide array of enzymes.
Carbonic Anhydrase: Derivatives of 1,3,4-thiadiazole have been shown to inhibit various isoforms of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes. For instance, 5-(2-pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol was identified as a selective inhibitor of human carbonic anhydrase I (hCA I) with an inhibition constant (Ki) of 97 nM. This compound was significantly less effective against hCA II and hCA IX, demonstrating isoform selectivity.
Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in the pathology of several diseases, including Alzheimer's disease. Thieno[3,2-c]pyrazol-3-amine derivatives containing a pyridine moiety have been identified as potent GSK-3β inhibitors, with one compound exhibiting an IC₅₀ of 3.1 nM in vitro. Another pyrrolo[2,3-b]pyridine-based compound, S01, demonstrated even more potent GSK-3β inhibition with an IC₅₀ of 0.35 nM.
Neutral Endopeptidase: Neutral endopeptidase (NEP) is a zinc-dependent metalloprotease involved in the degradation of several vasoactive peptides. While specific inhibitory data for this compound derivatives against NEP is limited in the provided context, the broader class of thiol-containing inhibitors has been explored for NEP inhibition.
Aminopeptidase N: Aminopeptidase N (APN/CD13) is a zinc-dependent ectopeptidase that plays a role in tumor angiogenesis. nih.gov Compounds with a 1,3,4-thiadiazole scaffold have shown potent inhibitory activities against APN, with IC₅₀ values in the micromolar range. nih.gov
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Thiadiazole derivatives have been investigated as MMP inhibitors. For instance, N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide have been identified as effective MMP-9 inhibitors.
Phosphodiesterases (PDEs): PDEs are a group of enzymes that regulate the levels of cyclic nucleotides. While direct inhibition by this compound is not extensively detailed, related pyrazolopyridine structures have been reported as potent dual PDE3/4 inhibitors.
c-Src/Abl Tyrosine Kinase: The c-Src and Abl tyrosine kinases are important targets in cancer therapy. Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles have been identified as potent Abl tyrosine kinase inhibitors. Additionally, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide inhibited the Abl protein kinase with an IC₅₀ value of 7.4 µM. Pyrazolopyridine-based compounds have also been reported as c-Src kinase inhibitors. nih.gov
Table 3: Other Enzyme Inhibitory Activities of Selected Thiadiazole Derivatives
| Enzyme Target | Inhibitor Class/Compound | Potency (IC₅₀/Ki) | Reference |
| Carbonic Anhydrase I (hCA I) | 5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol | Ki = 97 nM | |
| Glycogen Synthase Kinase 3β (GSK-3β) | Thieno[3,2-c]pyrazol-3-amine derivative | IC₅₀ = 3.1 nM | |
| Glycogen Synthase Kinase 3β (GSK-3β) | Pyrrolo[2,3-b]pyridine derivative S01 | IC₅₀ = 0.35 nM | |
| Aminopeptidase N (APN/CD13) | 1,3,4-Thiadiazole scaffold compounds | Micromolar range | nih.gov |
| Matrix Metalloproteinase-9 (MMP-9) | N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide | Effective inhibition | |
| Abl Tyrosine Kinase | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | IC₅₀ = 7.4 µM |
Structure Activity Relationship Sar Elucidation for 3 1,3,4 Thiadiazol 2 Yl Pyridine Scaffolds
Influence of Substituent Position and Nature on Biological Activity
The biological activity of 3-(1,3,4-thiadiazol-2-yl)pyridine derivatives is profoundly influenced by the nature and position of substituents on both the pyridine (B92270) and thiadiazole rings, as well as any appended functionalities.
The electronic properties of substituents play a pivotal role in modulating the biological activity of the this compound scaffold. Generally, the presence of electron-withdrawing groups enhances the biological activity, while electron-donating groups tend to diminish it. nih.gov
For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine moiety, compounds with strong electron-withdrawing groups, such as a nitro group, exhibited increased anticancer activity. nih.gov Conversely, the presence of an electron-donating methyl group led to a decrease in activity. nih.gov This trend is further supported by studies on other heterocyclic systems, where electron-withdrawing groups on an aromatic ring attached to a thiazole (B1198619) or triazole ring were found to improve antibacterial or anti-HCV activity. science.govresearchgate.net However, it is noteworthy that in some cases, the incorporation of more than one strong electron-withdrawing group can lead to a dramatic loss of activity. science.gov
The pyridal nih.govresearchgate.netnih.govthiadiazole system, an analogue of the more common benzo nih.govresearchgate.netnih.govthiadiazole, is inherently more electron-deficient, which can contribute to its utility as a strong electron-withdrawing acceptor in donor-acceptor type materials. rsc.org This inherent electronic nature of the pyridyl-thiadiazole core can be further fine-tuned by substituents.
In a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, nitro-containing compounds displayed potent cytotoxic activity, particularly when the nitro group was at the meta position of the benzamide (B126) ring. nih.gov In the same series, methoxylated derivatives, which have a more complex electronic effect, also showed significant inhibitory activity against the 15-lipoxygenase enzyme. nih.gov This suggests that the optimal electronic nature of the substituent can be target-dependent.
Table 1: Effect of Electron-Donating and Electron-Withdrawing Groups on Anticancer Activity of 1,3,4-Thiadiazole Derivatives Bearing a Pyridine Moiety nih.gov
| Compound | Substituent on Phenyl Ring | Electronic Nature | Relative Activity |
| 4h | Amidophenyl | Electron-withdrawing | Strongest |
| 4g | Nitro | Strong electron-withdrawing | Strong |
| 4f | Ester and Chlorine | Electron-withdrawing | Moderate-Strong |
| 4d | Acetyl and 2 Chlorine atoms | Electron-withdrawing | Moderate |
| 4c | Acetyl and Chlorine | Mild electron-withdrawing | Moderate |
| 4a | Acetyl | Electron-withdrawing | Moderate |
| 4e | Ester and Methyl | Mixed | Weak |
| 4b | Acetyl and Methyl | Electron-donating | Weakest |
For example, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their lipoxygenase inhibitory and anticancer activities. nih.gov In another study, pyridine-based thiadiazole derivatives with the pyridin-3-yl moiety were investigated as anti-inflammatory agents. nih.gov The different biological targets and activities associated with the 2-pyridyl and 3-pyridyl isomers underscore the importance of the nitrogen's location in defining the pharmacophoric features of the molecule. The pyridine nitrogen can act as a hydrogen bond acceptor, and its position will dictate the spatial orientation of this interaction, which is often crucial for receptor binding.
The introduction of various aromatic and aliphatic substituents onto the this compound scaffold allows for the exploration of different binding pockets of a biological target and can significantly influence the compound's pharmacokinetic properties.
Studies have shown that the presence of an additional phenyl ring can enhance π-π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in the active site of enzymes like EGFR TK, leading to increased activity. nih.gov In a series of pyridine-thiazole hybrids, the nature of the substituent on a phenoxy acetamide (B32628) linker was found to be critical for anticancer activity. arabjchem.org
The following table summarizes the impact of various substituents on the anticancer activity of some 1,3,4-thiadiazole derivatives.
Table 2: Influence of Aromatic and Aliphatic Substituents on Anticancer Activity nih.gov
| Compound | Key Substituents | Biological Activity |
| 19 | 2-phenyloxazolidin-3-yl | Good antitumor activity |
| 20 | 2-(4-chlorophenyl)oxazolidin-3-yl | Good antitumor activity |
| 31 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Higher activity than Imatinib against MDA breast cancer cell line |
| 46-47 | 2-thienyl or 2-furyl | Promising anticancer activity |
| 48-49 | 2-furyl or 3-pyridyl | Promising anticancer activity |
Pharmacophore Identification and Optimization for Specific Biological Targets
The this compound scaffold has been identified as a versatile pharmacophore for a variety of biological targets. The identification and optimization of the key structural features responsible for activity are essential for the development of targeted therapies.
For anticancer applications, derivatives of this scaffold have been shown to target receptor tyrosine kinases such as EGFR TK and VEGFR2. nih.govresearchgate.net Molecular docking studies have revealed that the thiadiazole ring and the pyridine moiety can engage in specific interactions within the ATP-binding pocket of these kinases. nih.gov The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can form π-π stacking interactions.
In the context of anti-inflammatory agents, a pharmacophore model was designed incorporating the pyridin-3-yl and 1,3,4-thiadiazol-2-yl rings linked by a carbonyl thiourea (B124793) spacer. nih.gov This arrangement of functional groups was deemed important for activity.
Furthermore, derivatives of the broader thiadiazole class have been identified as inhibitors of various other enzymes and receptors, including:
Human adenosine (B11128) A3 receptors nih.gov
Lipoxygenase nih.gov
FLT3-ITD for acute myeloid leukemia nih.govimtm.cz
SHP2 phosphatase researchgate.net
Rho-associated protein kinase (ROCK-1) arabjchem.org
The optimization of the pharmacophore often involves modifying the substituents to enhance binding affinity and selectivity for the intended target. For example, in the development of adenosine A3 receptor antagonists, the addition of an acetamido functionality to a thiadiazole template significantly increased binding affinity. nih.gov
Comparative SAR Analysis with Related Heterocyclic Structures
Comparing the SAR of this compound with related heterocyclic systems, such as those containing 1,3,4-oxadiazole (B1194373) or thiazole rings, provides valuable insights into the role of the heteroatoms in determining biological activity.
1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole: The 1,3,4-thiadiazole ring is considered a bioisostere of the 1,3,4-oxadiazole ring. mdpi.com However, the substitution of the oxygen atom with a sulfur atom can lead to significant differences in physicochemical properties and biological activity. The sulfur atom in the thiadiazole ring imparts improved lipid solubility and the mesoionic nature of the ring can lead to better tissue permeability compared to its oxadiazole counterpart. mdpi.com In a comparative study, a 1,3,4-thiadiazole analogue exhibited significant anticancer activity against certain cell lines, highlighting the potential advantages of the thiadiazole ring in specific contexts. researchgate.net
1,3,4-Thiadiazole vs. Thiazole: The arrangement of heteroatoms within the five-membered ring also plays a crucial role. In a study of adenosine A3 receptor antagonists, a 1,2,4-thiadiazole (B1232254) derivative showed significantly higher binding affinity than its 1,3,4-thiadiazole regioisomer, suggesting that the relative positioning of the nitrogen and sulfur atoms is critical for optimal interaction with the receptor. nih.gov Furthermore, when comparing a thiazole derivative with a 1,2,4-thiadiazole derivative, the latter showed an 8-fold increase in binding affinity, indicating the superiority of the thiadiazole scaffold for this particular target. nih.gov
The following table provides a summary of the comparative SAR.
Table 3: Comparative SAR of Thiadiazole with Related Heterocycles
| Heterocyclic System | Key Features and Biological Activity | Reference(s) |
| 1,3,4-Thiadiazole | Improved lipid solubility and tissue permeability compared to oxadiazole. Often associated with a broad range of biological activities including anticancer and anti-inflammatory. | mdpi.comresearchgate.net |
| 1,3,4-Oxadiazole | Bioisostere of 1,3,4-thiadiazole. Also exhibits a wide range of biological activities. | mdpi.comresearchgate.net |
| Thiazole | A common scaffold in medicinal chemistry. In some cases, can be less potent than thiadiazole derivatives for specific targets like the adenosine A3 receptor. | nih.gov |
| 1,2,4-Thiadiazole | Regioisomer of 1,3,4-thiadiazole. Can exhibit significantly different and sometimes superior biological activity depending on the target. | nih.gov |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This technique is extensively used to understand how a ligand, such as a derivative of 3-(1,3,4-Thiadiazol-2-yl)pyridine, might interact with the active site of a biological target, typically a protein or enzyme.
The pyridine (B92270) and 1,3,4-thiadiazole (B1197879) heterocyclic rings are recognized pharmacophores whose combination in a single molecular frame is a strategic approach in drug design. nih.gov Docking studies on derivatives containing this scaffold have provided significant insights into their binding modes with key enzyme receptors implicated in cancer and inflammation.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): Derivatives of 1,3,4-thiadiazole containing a pyridine moiety have been identified as potential inhibitors of EGFR TK, a crucial target in cancer therapy. nih.govijpsjournal.com Molecular docking simulations have shown that these compounds can fit within the ATP-binding site of the EGFR kinase domain. The binding is often stabilized by a network of interactions. For instance, the nitrogen atoms within the pyridine and thiadiazole rings can act as hydrogen bond acceptors, forming crucial hydrogen bonds with key amino acid residues in the active site, such as Met793. nih.govnih.gov The aromatic nature of both ring systems allows for favorable hydrophobic and π-π stacking interactions with residues like Leu718, Val726, and Phe856, which further anchors the ligand in the binding pocket. mdpi.com The specific orientation of the 3-pyridyl group is critical, as it can influence the molecule's ability to occupy the binding region effectively, similar to the anilino moiety of the known EGFR inhibitor, erlotinib. nih.gov
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. A more negative score typically indicates a more stable ligand-protein complex and stronger binding affinity. Studies on various derivatives of the this compound scaffold have reported promising binding energies against several therapeutic targets.
For example, in studies targeting COX-2, novel pyridine-based thiadiazole derivatives demonstrated strong binding affinities. Some derivatives showed binding energies of -8.4 to -8.5 kcal/mol, which is comparable to or better than the standard drug diclofenac (B195802) (-8.4 kcal/mol). nih.gov Similarly, when targeting EGFR, thiadiazole derivatives have exhibited high docking scores, indicating potent inhibitory potential. ijpsjournal.comresearchgate.net The predicted affinities from these computational studies often correlate well with in vitro experimental results, validating the use of molecular docking as a predictive tool. nih.govdocumentsdelivered.com
| Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference Compound | Reference Affinity (kcal/mol) |
| Pyridine-Thiadiazole | COX-2 | -8.5 | Diclofenac | -8.4 |
| Pyridine-Thiadiazole | COX-2 | -8.4 | Diclofenac | -8.4 |
| 1,3,4-Thiadiazole | EGFR | -9.7 | - | - |
| 1,3,4-Thiadiazole | EGFR | -8.3 | - | - |
| Thiazole (B1198619)/Pyrazoline | EGFR | - | Erlotinib | - |
Binding affinities are taken from studies on various derivatives containing the core pyridine and thiadiazole structures. The values represent the strongest binders reported in the respective studies. nih.govresearchgate.net
In Silico Assessment of Drug-Likeness and Pharmacokinetic Properties
Lipinski's "Rule of Five" is a guideline used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. A compound is likely to be orally active if it does not violate more than one of the following criteria:
Molecular Weight (MW) ≤ 500 g/mol
Log P (a measure of lipophilicity) ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5
Hydrogen Bond Acceptors (HBA) ≤ 10
Numerous studies on compounds containing the 1,3,4-thiadiazole ring have demonstrated their general compliance with Lipinski's rule. ijpsjournal.comnih.gov The parent compound, this compound, and its simple derivatives typically fall well within these parameters. nih.govnih.gov For instance, analyses of various libraries of thiadiazole derivatives have shown that a high percentage of the designed molecules exhibit zero violations of the Rule of Five, indicating a high potential for good oral bioavailability. ijpsjournal.comnih.gov This compliance is a favorable characteristic, suggesting that these compounds have a solid foundation for further development as oral medications.
| Compound Name | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule Violations |
| This compound | 177.22 | ~1.5-2.0 | 0 | 3 | 0 |
| 5-(pyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione | 195.27 | - | 1 | 4 | 0 |
Data for the title compound is estimated based on its structure. Data for the isomer is from literature. tanlab.org
Bioactivity scores are computational predictions that suggest the likelihood of a molecule being active against major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, proteases, and enzymes. These scores are calculated based on the structural fragments present in the molecule.
While specific bioactivity scores for this compound are not extensively detailed in the reviewed literature, the broad spectrum of biological activities reported for its derivatives provides indirect evidence of its potential. nih.gov The scaffold is a component of molecules designed as kinase inhibitors (EGFR), enzyme inhibitors (COX-2, lipoxygenase), and anticancer agents. nih.govnih.govnih.gov The consistent finding of potent activity across these different target classes in both in silico and in vitro models suggests that the this compound core structure possesses favorable properties for interaction with multiple biological targets, marking it as a privileged scaffold in medicinal chemistry.
Analytical and Characterization Methodologies in 3 1,3,4 Thiadiazol 2 Yl Pyridine Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of 3-(1,3,4-Thiadiazol-2-yl)pyridine derivatives. Both ¹H-NMR and ¹³C-NMR spectra offer precise information about the chemical environment of the atoms.
¹H-NMR: In ¹H-NMR spectra of these compounds, protons on the pyridine (B92270) and thiadiazole rings, as well as any substituents, appear at characteristic chemical shifts (δ) measured in parts per million (ppm). For instance, aromatic protons typically resonate in the downfield region of δ 7.0-9.0 ppm. rdd.edu.iqjrespharm.com In one derivative, the pyridine proton signal appeared as a singlet at δ 6.39 ppm, while aromatic protons showed a multiplet between δ 7.09–7.46 ppm. nih.gov The protons of a pyridine ring in another series were observed between δ 7.5-8.7 ppm. amhsr.org The specific chemical shifts and splitting patterns (singlet, doublet, multiplet) help in assigning each proton to its exact position in the molecule.
¹³C-NMR: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. In derivatives of this compound, the carbon atoms of the pyridine and thiadiazole rings show distinct signals. For example, in a study of related compounds, aromatic carbon signals were observed in the range of 107.3–149.4 ppm. nih.gov The carbon atoms of the thiadiazole ring itself are typically found at the lower field end of the aromatic region due to the influence of the adjacent nitrogen and sulfur atoms.
Below is a representative table of NMR data for a substituted 1,3,4-thiadiazole (B1197879) derivative containing a pyridine moiety.
Interactive Table 1: Representative NMR Data for a 1,3,4-Thiadiazole-Pyridine Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 9.73 - 7.20 | Multiplet | Aromatic & Amine Protons |
| ¹H | 8.7 | Singlet | Azomethine Proton (N=CH) |
| ¹H | 7.5 - 8.7 | Multiplet | Pyridine & Phenyl Protons |
| ¹³C | 108 - 171 | - | Aromatic Carbons |
| ¹³C | 107.3–149.4 | - | Aromatic Carbons |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of this compound derivatives display characteristic absorption bands corresponding to the vibrations of specific bonds. d-nb.infojocpr.com
Key vibrational bands include:
C=N stretching: The carbon-nitrogen double bond of the thiadiazole ring typically shows a strong absorption band in the region of 1580-1680 cm⁻¹. rdd.edu.iq In some derivatives, this band has been noted around 1628 cm⁻¹ nih.gov and 1604 cm⁻¹. jocpr.com
Aromatic C-H stretching: These vibrations are usually observed above 3000 cm⁻¹, often around 3070 cm⁻¹. jocpr.com
C-S stretching: The carbon-sulfur bond within the thiadiazole ring gives rise to absorptions, which have been identified, for example, at 1257 cm⁻¹. jocpr.com
Pyridine ring vibrations: The characteristic stretching vibrations of the pyridine ring appear in the fingerprint region of the spectrum.
The presence and position of these bands provide confirmatory evidence for the successful synthesis of the thiadiazole-pyridine structure. dergipark.org.tr
Interactive Table 2: Characteristic IR Absorption Bands for 1,3,4-Thiadiazole-Pyridine Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| > 3000 | Stretching | Aromatic C-H | jocpr.com |
| 1580-1680 | Stretching | C=N | rdd.edu.iq |
| 1628 | Stretching | C=N (Thiadiazole) | nih.gov |
| 1257 | Stretching | C-S | jocpr.com |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. rkmmanr.org In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This value provides the exact molecular weight of the compound.
For derivatives of this compound, the mass spectrum will show a molecular ion peak (M+) that corresponds to the calculated molecular weight of the structure. d-nb.info For example, in the analysis of a related series, the mass spectrum of one compound showed a molecular ion peak at m/z = 349, confirming its expected mass. d-nb.info High-resolution mass spectrometry (HRMS) can further provide the exact elemental composition, adding another layer of structural confirmation. nih.gov
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed chemical formula. d-nb.infonih.gov A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. jocpr.comnih.gov This method is routinely used to confirm the structures of newly synthesized 1,3,4-thiadiazole derivatives. dergipark.org.tr
Interactive Table 3: Example of Elemental Analysis Data for a Thiadiazole Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 55.00 | 55.12 |
| H | 4.20 | 4.25 |
| N | 21.00 | 21.08 |
| S | 8.50 | 8.45 |
Note: Data is representative for a hypothetical derivative.
Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of synthesized compounds and, in some cases, confirming their identity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. jrespharm.com
In the context of this compound research, RP-HPLC (Reversed-Phase HPLC) can be employed to separate the final product from any unreacted starting materials or by-products. nih.gov A pure compound will typically show a single, sharp peak in the chromatogram, and its retention time can serve as a characteristic identifier under specific analytical conditions. The structures of synthesized 1,3,4-thiadiazole derivatives have been confirmed using data from HPLC analysis alongside spectroscopic methods. jrespharm.com
Applications in Drug Discovery and Chemical Biology
Lead Compound Identification and Optimization
The scaffold of 3-(1,3,4-thiadiazol-2-yl)pyridine has served as a foundational structure in the discovery of new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
One area of interest has been its potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases. Researchers have identified derivatives of this compound as promising PDE4 inhibitors. Through systematic structural modifications, the potency and selectivity of these compounds have been enhanced. For instance, the introduction of various substituents on the pyridine (B92270) ring has been explored to optimize interactions with the active site of the enzyme.
Furthermore, derivatives of this scaffold have been investigated for their activity against a range of other biological targets. Structure-activity relationship (SAR) studies have been crucial in this process. These studies involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific structural features influence their potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds and advancing them through the drug discovery pipeline.
Development of Hybrid Molecules with Enhanced Bioactivity
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been effectively applied to the this compound scaffold. This strategy aims to create hybrid molecules that exhibit improved biological activity, novel mechanisms of action, or the ability to interact with multiple biological targets simultaneously.
An example of this approach is the development of hybrid molecules that integrate the this compound moiety with other bioactive scaffolds. These hybrid compounds have been designed to target a variety of diseases, including cancer and infectious diseases. The synergistic effect of the combined pharmacophores can lead to a significant enhancement in therapeutic efficacy.
Use as Chemical Probes for Biological Pathway Elucidation
Beyond its direct therapeutic applications, this compound and its derivatives have been utilized as chemical probes to investigate complex biological pathways. A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a metabolic pathway.
These compounds can be designed to selectively interact with a specific biological target, allowing researchers to study the function of that target in its native cellular environment. By observing the cellular effects of the chemical probe, valuable insights into the biological roles of its target and the pathways in which it is involved can be obtained.
The development of chemical probes based on the this compound scaffold often involves the incorporation of reporter tags, such as fluorescent dyes or affinity labels. These tags facilitate the detection and identification of the probe's cellular targets, a crucial step in understanding its mechanism of action. The insights gained from these studies can not only advance our fundamental understanding of biology but also identify new targets for future drug discovery efforts.
Broader Research and Industrial Applications
Agricultural Chemistry Applications
The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore in agricultural chemistry, and its combination with a pyridine (B92270) group has led to extensive research into the potential applications of these derivatives as herbicides, fungicides, and insecticides. rkmmanr.orgnih.gov
Herbicides, Fungicides, and Insecticides Research
Research into 1,3,4-thiadiazole derivatives has revealed their potential as potent agricultural agents. While specific studies on 3-(1,3,4-Thiadiazol-2-yl)pyridine are not extensively detailed in the provided results, the broader class of compounds has shown significant promise.
In the realm of herbicides , various thiadiazole derivatives have demonstrated efficacy in controlling weed growth. Compounds like buthidiazole and tebuthiuron (B33203) are known for their herbicidal effects, which involve the inhibition of photosynthesis in weeds. researchgate.net The structural similarity suggests that derivatives of this compound could also exhibit such properties. For instance, novel 2-cyanoacrylates containing a 1,2,3-thiadiazole (B1210528) ring have shown potent herbicidal activities against weeds like rape and amaranth (B1665344) pigweed. researchgate.net
As for fungicides , 1,3,4-thiadiazole derivatives have been a focus of development for controlling fungal pathogens in crops. nih.gov The antifungal activity is often attributed to the toxophoric –N–C–S moiety within the thiadiazole ring. nih.govpeerj.com Studies on various synthesized 1,3,4-thiadiazole derivatives have shown notable antifungal effects against a range of Candida species. nih.gov For example, certain 1,3,4-thiadiazole derivatives of glucosides have exhibited good antifungal activities, with some compounds showing higher bioactivities against Phytophthora infestans than commercial fungicides. nih.gov A series of 4-methyl-N-(5-substituted-1, 3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide derivatives were synthesized and showed good to moderate antifungal activity against C. arachidicola. researchgate.net
In the field of insecticides , research has also been conducted on related compounds. For example, a series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group have been synthesized and evaluated for their antimicrobial activities, showing noteworthy effects against various strains. peerj.com
The following table summarizes the research findings on the agricultural applications of related thiadiazole compounds.
| Compound Class | Application | Key Findings |
| Thiadiazole derivatives (e.g., buthidiazole, tebuthiuron) | Herbicides | Inhibit photosynthesis in weeds. researchgate.net |
| 1,2,3-Thiadiazole substituted 2-cyanoacrylates | Herbicides | Showed 100% herbicidal activity against rape and amaranth pigweed at a dose of 1.5 kg/ha . researchgate.net |
| 1,3,4-Thiadiazole derivatives | Fungicides | Exhibit a broad range of biocidal properties, with particular attention to antifungal activities. nih.gov |
| 1,3,4-Thiadiazole derivatives of glucosides | Fungicides | Some compounds showed higher bioactivities against Phytophthora infestans than commercial fungicides. nih.gov |
| 1,3,5-Thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group | Insecticides | Exhibited noteworthy antimicrobial effects against various strains. peerj.com |
Materials Science Investigations
In materials science, the focus has been on the photophysical and electronic properties of compounds containing the 1,3,4-thiadiazole and pyridine rings, particularly in the development of organic semiconductors and fluorescent materials.
Organic Semiconductors and Fluorescent Compounds
The exploration of 1,3,4-thiadiazole derivatives in materials science has revealed their potential as organic semiconductors. utq.edu.iq These materials are crucial for the development of advanced electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). utq.edu.iq The thiadiazolopyridine unit, in particular, is a strong electron acceptor, which can lead to desirable charge-transfer characteristics when combined with suitable donor fragments. researchgate.net Copolymers incorporating the dithienothiadiazole[3,4-c]pyridine unit have been reported as effective narrow band gap materials with enhanced optoelectronic properties. researchgate.net
The fluorescent properties of 1,3,4-thiadiazole derivatives are also a significant area of research. These compounds can exhibit dual fluorescence, making them sensitive molecular probes for environmental changes. nih.gov The fluorescence is often linked to excited-state intramolecular proton transfer (ESIPT) effects. nih.gov While specific studies on the fluorescence of this compound are limited, related pyridine derivatives, such as pyrrolo[3,4-c]pyridines, are known to be promising candidates for fluorescent materials, emitting in the blue-green spectral range. researchgate.net The development of new fluorescent dyes with antimicrobial activity is also an emerging area of interest. nih.gov
The research findings in materials science are highlighted in the table below.
| Compound Class | Application | Key Findings |
| Thiadiazole[3,4-c]pyridine copolymers | Organic Semiconductors | Act as strong electron acceptors, leading to charge-transfer characteristics suitable for solar cell applications. researchgate.net |
| 1,3,4-Thiadiazole derivatives | Fluorescent Compounds | Can exhibit dual fluorescence, making them useful as molecular probes. nih.gov |
| Pyrrolo[3,4-c]pyridine derivatives | Fluorescent Compounds | Promising candidates for fluorescent materials, with emission in the blue-green spectral range. researchgate.net |
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways and Eco-friendly Protocols
The development of new and efficient methods for synthesizing 3-(1,3,4-thiadiazol-2-yl)pyridine and its derivatives is a continuing priority. While various synthetic routes have been established, the focus is now shifting towards "green chemistry" principles to minimize environmental impact. nih.gov This involves the use of less hazardous reagents, alternative energy sources like microwave irradiation, and the design of one-pot multicomponent reactions to improve efficiency and reduce waste. nih.gov
Future research will likely concentrate on:
Catalytic Methods: Exploring novel catalysts to improve reaction rates and yields under milder conditions.
Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis.
Solvent-Free Reactions: Developing synthetic protocols that eliminate the need for volatile and often toxic organic solvents.
One established method for creating derivatives involves reacting 5-substituted-2-amino-1,3,4-thiadiazole with nicotinoyl isothiocyanate in acetone. nih.govresearchgate.net Another approach starts with 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea, which is then reacted with various hydrazonoyl halides to yield 1,3,4-thiadiazole (B1197879) derivatives. nih.gov A further example is the reaction of 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with thiosemicarbazide (B42300) and other reagents to produce derivatives. researchgate.net
Deeper Mechanistic Investigations of Biological Activities at a Molecular Level
While numerous studies have demonstrated the broad-spectrum biological activities of this compound derivatives, including anti-inflammatory and anticancer properties, the precise molecular mechanisms often remain to be fully elucidated. nih.govresearchgate.netnih.gov Future investigations will need to employ a range of advanced techniques to pinpoint the specific cellular targets and pathways through which these compounds exert their effects. researchgate.net
Key areas for mechanistic studies include:
Target Identification: Utilizing techniques like proteomics and chemical biology to identify the specific proteins or enzymes that these compounds interact with.
Pathway Analysis: Investigating the signaling pathways that are modulated by these derivatives to understand their downstream effects on cellular processes.
Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of these compounds bound to their biological targets, providing insights into the nature of their interactions.
For instance, in the context of anti-inflammatory activity, some derivatives have shown significant inhibition of the COX-2 enzyme. nih.gov Deeper studies could explore the precise binding mode and the structural features responsible for this inhibition. Similarly, for anticancer activity, identifying the specific kinases or other proteins involved in cancer cell proliferation that are targeted by these compounds is a crucial next step. nih.gov
Design of Highly Selective and Potent Derivatives with Optimized Bioactivity Profiles
Future design strategies will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the lead compounds and evaluating the impact of these changes on their biological activity. researchgate.net This allows for the identification of key structural features that are essential for potency and selectivity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic properties or reduce toxicity. researchgate.net
Hybrid Drug Design: Combining the this compound moiety with other known pharmacophores to create hybrid molecules with enhanced or dual biological activities. nih.gov
Recent research has shown that substituting different aryl groups at the 5th position of the 1,3,4-thiadiazole ring can significantly influence the anti-inflammatory activity of the resulting derivatives. nih.gov For example, a derivative with a benzoic acid substitution demonstrated the most potent anti-inflammatory effects in one study. nih.gov
Advanced Computational Approaches in Compound Design and Screening
In recent years, computational methods have become an indispensable tool in the drug discovery and development process. rsc.org These in silico techniques can significantly accelerate the identification of promising lead compounds and help to rationalize experimental observations.
Advanced computational approaches that will be pivotal in the future of this compound research include:
Molecular Docking: Simulating the binding of these compounds to the active sites of their target proteins to predict their binding affinity and orientation. nih.govnih.gov This can help in prioritizing compounds for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and identify key intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds at an early stage of development. nih.gov
Molecular docking studies have already been successfully employed to support the anti-inflammatory potential of certain this compound derivatives by demonstrating their strong binding affinity to the COX-2 enzyme. nih.gov Similarly, docking studies have been used to investigate the binding modes of anticancer derivatives with their target proteins. nih.gov
By addressing these future research directions and overcoming the associated challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3-(1,3,4-Thiadiazol-2-yl)pyridine derivatives in heterocyclic chemistry?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. For example:
- Step 1 : Formation of the thiadiazole ring via condensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.
- Step 2 : Coupling the thiadiazole moiety to a pyridine ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
- Key Considerations : Solvent choice (e.g., DMF or THF) and catalyst optimization (e.g., Pd(PPh₃)₄) significantly impact yield .
Q. How should researchers characterize the structural purity of this compound derivatives?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., pyridine proton shifts at δ 8.5–9.0 ppm).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm error.
- Elemental Analysis : Ensure <0.4% deviation between calculated and experimental C/H/N/S values .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear EN 374-certified gloves (e.g., nitrile) and flame-retardant lab coats.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.
- Waste Disposal : Degrade reactive intermediates with aqueous NaHCO₃ before disposal .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing thiadiazole-containing pyridine derivatives under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (e.g., XPhos) to enhance cross-coupling efficiency.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMSO for SNAr reactions) vs. toluene for thermal stability.
- Case Study : A 2025 study achieved 78% yield using microwave-assisted synthesis at 120°C for 30 minutes .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving thiadiazolylpyridine compounds?
- Methodological Answer :
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole enhance antimicrobial activity).
- Meta-Analysis : Cross-reference IC₅₀ values from independent studies to identify outliers due to solvent/DMSO interference .
Q. How can computational methods aid in predicting the stability and degradation pathways of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model hydrolysis pathways (e.g., thiadiazole ring opening at pH < 3).
- Degradation Studies : Monitor by HPLC under accelerated conditions (40°C/75% RH) to identify hydrolytic byproducts.
- Case Study : A 2023 study identified a primary degradation product (pyridine-3-carboxylic acid) under acidic storage .
Q. What experimental approaches validate the mechanism of action for thiadiazolylpyridine compounds in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure values via Lineweaver-Burk plots for competitive/non-competitive inhibition.
- Docking Studies : Use AutoDock Vina to simulate binding to active sites (e.g., COX-2 or kinase targets).
- Mutagenesis : Confirm critical residues (e.g., His90 in target enzymes) through site-directed mutagenesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
